4-Isothiocyanatophenyl beta-D-glucopyranoside
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Overview
Description
4-Isothiocyanatophenyl beta-D-glucopyranoside is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound involves carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiocyanatophenyl beta-D-glucopyranoside typically involves the reaction of 4-nitroaniline with thiourea to form 4-nitrophenyl isothiocyanate. This intermediate then undergoes esterification with beta-D-glucopyranoside to yield the final product .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation methods with potential scaling adjustments to accommodate larger production volumes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-Isothiocyanatophenyl beta-D-glucopyranoside can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic conditions with water as the solvent.
Major Products
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: Products include 4-aminophenyl beta-D-glucopyranoside and other derivatives depending on the reaction conditions.
Scientific Research Applications
4-Isothiocyanatophenyl beta-D-glucopyranoside is extensively used in glycobiology research. Its applications include:
Chemistry: Studying carbohydrate chemistry and glycan interactions.
Biology: Investigating protein-glycan recognition and glycan roles in biological systems.
Medicine: Exploring potential therapeutic applications related to glycan interactions.
Industry: Used in the development of biochemical assays and research tools.
Mechanism of Action
The mechanism of action of 4-Isothiocyanatophenyl beta-D-glucopyranoside involves its interaction with glycan-binding proteins. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, facilitating the study of protein-glycan interactions. This interaction is crucial for understanding the biological roles of glycans and their potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenyl beta-D-glucopyranoside
- 4-Aminophenyl beta-D-glucopyranoside
- 4-Methylphenyl beta-D-glucopyranoside
Uniqueness
4-Isothiocyanatophenyl beta-D-glucopyranoside is unique due to its isothiocyanate group, which allows it to form covalent bonds with proteins. This property makes it particularly useful in studying protein-glycan interactions, setting it apart from other similar compounds that may not have this reactive group .
Properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-isothiocyanatophenoxy)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6S/c15-5-9-10(16)11(17)12(18)13(20-9)19-8-3-1-7(2-4-8)14-6-21/h1-4,9-13,15-18H,5H2/t9-,10-,11+,12-,13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWANFUZQWINQBY-UJPOAAIJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=S)OC2C(C(C(C(O2)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N=C=S)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745386 |
Source
|
Record name | 4-Isothiocyanatophenyl beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20581-41-3 |
Source
|
Record name | 4-Isothiocyanatophenyl beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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